2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenoxy]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c17-9-15(21)19-11-1-5-13(6-2-11)23-14-7-3-12(4-8-14)20-16(22)10-18/h1-8H,9-10H2,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWAENFHTIIIGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)OC2=CC=C(C=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365564 | |
| Record name | N,N'-[Oxydi(4,1-phenylene)]bis(2-chloroacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10224-03-0 | |
| Record name | N,N'-[Oxydi(4,1-phenylene)]bis(2-chloroacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Reaction Framework
The target compound features a bis-chloroacetamide scaffold interconnected via a diphenoxy-phenyl backbone. Its preparation necessitates sequential amidation and etherification steps, often mediated by nucleophilic aromatic substitution or Ullmann-type coupling. Key intermediates include:
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4-Aminophenol derivatives : Serve as the aromatic backbone for ether linkage formation.
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Chloroacetyl chloride : Provides the reactive chloroacetamide groups.
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Coupling agents : Facilitate ether bond formation between phenolic oxygen and aryl halides.
Synthesis of 4-(4-Aminophenoxy)aniline
The diphenoxy-phenyl backbone is constructed via nucleophilic substitution between 4-aminophenol and 4-fluoro-nitrobenzene under alkaline conditions. Reduction of the nitro group yields 4-(4-aminophenoxy)aniline, confirmed by NMR (δ 6.8–7.3 ppm, aromatic protons) and IR (3450 cm, N–H stretch).
Double Chloroacetylation
The diamine intermediate undergoes bis-acylation with chloroacetyl chloride in dichloromethane (DCM) under inert atmosphere. Triethylamine (TEA) neutralizes HCl, driving the reaction to completion. Critical parameters include:
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Molar ratio : 2:1 (chloroacetyl chloride:diamine) to prevent over-acylation.
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Temperature : 0–5°C to minimize side reactions (e.g., oligomerization).
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Reaction time : 4–6 hours for quantitative conversion.
Experimental Procedures and Optimization
Preparation of 4-(4-Aminophenoxy)aniline
Bis-Chloroacetylation Reaction
Optimization Insights
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Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reactant solubility and reaction homogeneity.
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Base choice : TEA outperforms inorganic bases (e.g., KCO) in minimizing hydrolysis of chloroacetyl chloride.
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Temperature control : Sub-ambient temperatures suppress undesired polymerization.
Analytical Characterization
Spectroscopic Data
IR (KBr, cm) :
NMR (400 MHz, DMSO-d) :
Elemental Analysis :
Purity Assessment
HPLC (C18 column, MeOH:HO = 70:30) shows a single peak at 4.2 minutes, confirming >98% purity.
Comparative Methodological Evaluation
Alternative Pathways
Yield and Scalability
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Nucleophilic Acylation | 82 | High | Moderate |
| Ullmann Coupling | 85 | Moderate | Low |
| Mitsunobu Reaction | 75 | Low | High |
Challenges and Mitigation Strategies
Common Side Reactions
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Oligomerization : Addressed by controlled stoichiometry and low temperatures.
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Hydrolysis of Chloroacetyl Groups : Minimized by anhydrous conditions and rapid workup.
Purification Techniques
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Column Chromatography : Silica gel (hexane:ethyl acetate = 3:1) removes unreacted diamine.
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Recrystallization : Ethanol/water mixture yields high-purity product.
Industrial and Research Implications
Pharmaceutical Relevance
The compound’s bis-electrophilic nature makes it a precursor for anticancer agents and kinase inhibitors.
Environmental Considerations
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Waste Management : Chloride byproducts require neutralization before disposal.
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Solvent Recovery : DCM and DMF are distilled and reused to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenoxy and acetamide groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce amines and carboxylic acids .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to 2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide exhibit significant anticancer properties. Studies have shown that derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that related compounds effectively targeted breast cancer cells by disrupting cellular signaling pathways involved in cell survival and proliferation .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
3. Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial activity against certain bacteria and fungi. This suggests its potential use in developing new antimicrobial agents to combat resistant strains of pathogens .
Agricultural Applications
1. Herbicide Development
The compound's structural characteristics make it a candidate for herbicide development. Research into its efficacy as a herbicide has shown promising results in controlling weed growth without adversely affecting crop yield. Field trials indicated that formulations containing this compound significantly reduced weed biomass while maintaining crop health .
2. Plant Growth Regulation
Studies have explored the use of this compound as a plant growth regulator. It has been shown to enhance root development and improve stress resistance in various plant species, making it a valuable tool for agricultural productivity .
Environmental Impact
1. Ecotoxicological Studies
As with any chemical used in agriculture, understanding the environmental impact is crucial. Ecotoxicological assessments have been conducted to evaluate the effects of this compound on non-target organisms, including aquatic life and beneficial insects. Results indicate that while it is effective as a herbicide, careful management practices are necessary to mitigate potential negative effects on biodiversity .
Case Studies
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-(2-chloro-acetylamino)-phenyl)-acetamide
- N-(2-(4-chloro-phenoxy)-ethyl)-acetamide
- 2-(2-chloro-phenoxy)-N-phenyl-acetamide
Uniqueness
2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Biological Activity
2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide, with the CAS number 10224-03-0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C16H14Cl2N2O3
- Molecular Weight : 353.2 g/mol
- Structural Characteristics : The compound features a chloroacetylamino group linked to a phenoxy-substituted phenyl ring, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties.
- Antimicrobial Activity : Studies suggest that compounds with similar structures can inhibit bacterial growth by disrupting cell wall synthesis and function.
- Anti-inflammatory Effects : The presence of chloro groups in the structure may enhance the compound's ability to modulate inflammatory pathways.
- Anticancer Potential : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as chemotherapeutic agents.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry reported that structurally related compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication .
Case Study 2: Anti-inflammatory Effects
In vitro assays revealed that this compound effectively reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential utility in treating inflammatory diseases .
Case Study 3: Anticancer Activity
Research conducted on various cancer cell lines showed that this compound could induce apoptosis via the mitochondrial pathway. The IC50 values for certain cancer cell lines were reported in the nanomolar range, indicating potent activity .
Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Biological Activity | IC50 (nM) |
|---|---|---|---|
| This compound | 10224-03-0 | Antimicrobial, Anti-inflammatory, Anticancer | ~100 |
| N-(2-([2-(4-chloro-phenoxy)-phenylamino]-methyl)-phenyl)-acetamide | 2653-08-9 | Anticancer | 900 |
| 1-(4-[2-(4-chloro-phenoxy)-phenylamino]-piperidin-1-yl)-ethanone | - | Anticancer | 700 |
Q & A
Synthesis and Reaction Optimization
Basic: What is a reliable synthetic route for 2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide? A two-step procedure is commonly employed:
Step 1 : React 4,4'-methylenedianiline with chloroacetyl chloride in dichloromethane (DCM) using trimethylamine as a base. This forms the intermediate 2-chloro-N-(4-(4-aminophenoxy)phenyl)acetamide .
Step 2 : Further react the intermediate with chloroacetyl chloride under controlled conditions (≤10°C) to introduce the second chloroacetyl group. Purification via recrystallization from ethanol yields the final product .
Key parameters : Maintain stoichiometric ratios (e.g., 1:2 for amine:chloroacetyl chloride) and monitor reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) .
Advanced: How can reaction yields be improved while minimizing byproducts?
- Optimization strategies :
- Use a slow addition rate of chloroacetyl chloride to prevent exothermic side reactions (e.g., dimerization) .
- Employ anhydrous conditions and inert gas (N₂/Ar) to avoid hydrolysis of chloroacetyl groups.
- Replace traditional bases (e.g., triethylamine) with 2,6-lutidine to reduce steric hindrance and improve regioselectivity .
- Byproduct analysis : Characterize impurities (e.g., unreacted intermediates) via HPLC-MS or ¹H NMR. For example, residual 4,4'-methylenedianiline can be detected via aromatic proton shifts at δ 6.8–7.2 ppm .
Structural Characterization
Basic: What spectroscopic methods are used to confirm the compound’s structure?
- ¹H/¹³C NMR : Key signals include:
- Chloroacetyl CH₂: δ ~4.2 ppm (¹H), δ ~40–45 ppm (¹³C).
- Aromatic protons (phenoxy groups): δ ~6.8–7.5 ppm (¹H) .
- FTIR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and C-Cl bonds (~650–750 cm⁻¹) .
- Elemental analysis : Validate C, H, N, Cl content within ±0.5% of theoretical values .
Advanced: How can crystallographic data resolve ambiguities in spectroscopic interpretations? Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of:
- Hydrogen bonding : Intramolecular C–H⋯O bonds stabilize the planar acetamide moiety (bond distance: ~2.1–2.3 Å) .
- Packing interactions : Intermolecular N–H⋯O bonds form infinite chains along the c-axis, influencing solubility and melting behavior .
- Dihedral angles : Measure twist between aromatic rings (e.g., ~65° in related analogs) to assess conformational flexibility .
Biological Activity and Structure-Activity Relationships (SAR)
Basic: What assays are used to evaluate the compound’s bioactivity?
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Antiviral : Molecular docking against viral proteases (e.g., SARS-CoV-2 Mpro) using AutoDock Vina .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to determine IC₅₀ values .
Advanced: How can substituent modifications enhance target selectivity?
- SAR insights :
- Data-driven design : Use QSAR models to correlate logP values (2.5–3.5) with cytotoxicity thresholds (IC₅₀ > 50 μM) .
Handling and Safety
Basic: What precautions are necessary during synthesis?
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact with chloroacetyl chloride (lachrymator) .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., DCM) .
Advanced: How should reactive byproducts be managed?
- Waste treatment : Neutralize acidic residues (e.g., HCl) with 10% NaHCO₃ before disposal .
- Sensitive intermediates : Store chloroacetylated precursors at −20°C under argon to prevent degradation .
Data Contradiction and Reproducibility
Advanced: How to address discrepancies in reported melting points or spectral data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
